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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its

ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a

saturated four-membered heterocycle, it offers a three-dimensional geometry that can enhance

metabolic stability, improve aqueous solubility, and provide novel intellectual property

landscapes.[1] This guide focuses on the technical aspects of 3-(3-Methylphenoxy)azetidine,

a specific derivative that serves as a key building block in the synthesis of more complex

molecules, particularly in the exploration of novel therapeutics. Azetidine derivatives have been

investigated for a range of applications, including as triple reuptake inhibitors for central

nervous system disorders and as components of antitumor agents.[1][4][5]

Chemical Identity and Properties
3-(3-Methylphenoxy)azetidine is a substituted azetidine featuring a 3-methylphenoxy group at

the 3-position of the azetidine ring. While specific experimental data for the free base is not

widely published, data for its hydrochloride salt and predicted properties for the base are

available.
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Property Data Source

Compound Name 3-(3-Methylphenoxy)azetidine [6]

CAS Number

Not explicitly found for free

base; 1228070-90-3 (for HCl

salt)

[7][8]

Molecular Formula C₁₀H₁₃NO [6]

Molecular Weight 163.22 g/mol [6]

Monoisotopic Mass 163.09972 Da [6]

Form (HCl Salt) Solid [7]

Predicted XlogP 2.1 [6]

SMILES CC1=CC(=CC=C1)OC2CNC2 [6]

InChI Key
JBYYBRKRSBFVSE-

UHFFFAOYSA-N
[6]

Note: Some data is for the hydrochloride salt or based on computational predictions.

Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for 3-(3-Methylphenoxy)azetidine is not readily

available in the literature, its structure lends itself to established synthetic methodologies for 3-

alkoxy or 3-aryloxy azetidines. A plausible and common approach is the Williamson ether

synthesis, involving the reaction of a protected 3-hydroxyazetidine with 3-methylphenol.

Generalized Experimental Protocol: Williamson Ether
Synthesis
This protocol is a generalized procedure based on methods for analogous compounds and

should be optimized for specific laboratory conditions.[9]

Step 1: Protection of Azetidine Nitrogen
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Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF).

Cool the solution in an ice bath (0 °C).

Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of a protecting

group reagent, typically di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-3-hydroxyazetidine.

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin

Layer Chromatography (TLC).

Work up the reaction by washing with aqueous solutions and purify the product, typically by

column chromatography.

Step 2: Activation of the Hydroxyl Group (Mesylation)

Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like DCM under an

inert atmosphere (e.g., Nitrogen or Argon).

Cool the solution to 0 °C.

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

Add methanesulfonyl chloride (MsCl) dropwise.

Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting

material. The product is N-Boc-3-(methylsulfonyloxy)azetidine.

Step 3: Nucleophilic Substitution (Ether Formation)

In a separate flask, dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent such as

dimethylformamide (DMF) or acetonitrile.

Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the

corresponding phenoxide.

Add the solution of N-Boc-3-(methylsulfonyloxy)azetidine to the phenoxide solution.
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Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until the reaction is

complete (monitored by TLC or LC-MS).

Cool the reaction and quench carefully with water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry

over sodium sulfate, and concentrate under reduced pressure.

Purify the resulting N-Boc-3-(3-methylphenoxy)azetidine by column chromatography.

Step 4: Deprotection

Dissolve the purified N-Boc-3-(3-methylphenoxy)azetidine in a suitable solvent like DCM or

1,4-dioxane.

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Stir the mixture at room temperature for 1-4 hours.

Remove the solvent and excess acid under reduced pressure to yield the final product, 3-(3-
Methylphenoxy)azetidine, typically as its corresponding salt (e.g., trifluoroacetate or

hydrochloride).

Synthetic Workflow Diagram
The following diagram illustrates the plausible synthetic pathway described above.
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Caption: Synthetic pathway for 3-(3-Methylphenoxy)azetidine.

Application in Drug Discovery
The 3-aryloxy azetidine motif is a key pharmacophore in the development of ligands for

monoamine transporters, which are implicated in various neurological and psychiatric
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disorders.[1] Altering the substitution on the aryl ring allows for the fine-tuning of binding affinity

and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and

norepinephrine transporter (NET).[1] Therefore, 3-(3-Methylphenoxy)azetidine serves as a

valuable intermediate for creating libraries of potential triple reuptake inhibitors or other CNS-

active agents.

Logical Relationship Diagram
The diagram below outlines the logical flow from the core chemical structure to its potential

therapeutic application.
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Caption: Role of the compound in drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.sigmaaldrich.com/US/en/product/aldrich/cbr02368
https://www.sigmaaldrich.com/US/en/product/aldrich/cbr02368
https://www.sigmaaldrich.com/JP/ja/search/3-(4-methylphenoxy)azetidine?focus=products&page=1&perpage=30&sort=relevance&term=3-%284-methylphenoxy%29azetidine&type=product
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_3_Phenoxymethyl_azetidine.pdf
https://www.benchchem.com/product/b1343967#3-3-methylphenoxy-azetidine-cas-number
https://www.benchchem.com/product/b1343967#3-3-methylphenoxy-azetidine-cas-number
https://www.benchchem.com/product/b1343967#3-3-methylphenoxy-azetidine-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1343967?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

